
4-Bromonaphthalen-2-amine
Overview
Description
4-Bromonaphthalen-2-amine (CAS 74924-94-0) is a brominated aromatic amine with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol. It features a naphthalene backbone substituted with a bromine atom at the 4-position and an amine group at the 2-position . This compound is typically stored at 2–8°C in a sealed, dry environment to ensure stability. Its structural uniqueness makes it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals.
Preparation Methods
Bromination of Naphthalene and Subsequent Amination
Bromination Step
- The starting material is often naphthalene or a substituted naphthalene such as 1-methyl naphthalene.
- Bromination is performed using brominating agents like N-bromo-succinimide (NBS) under controlled temperature conditions (0–25 °C) in solvents such as acetonitrile.
- For example, 1-methyl naphthalene reacts with NBS to selectively introduce a bromine atom at the 4-position to yield 4-bromo-1-methyl naphthalene with high yield (~99%).
- The reaction conditions are carefully controlled to avoid polybromination and maintain regioselectivity.
Functional Group Transformation to Amino Group
- After bromination, the methyl group can be converted into an aldehyde via a Sommelet reaction using hexamethylenetetramine and acetic acid-water mixture.
- The aldehyde intermediate is then converted to an oxime and subsequently dehydrated to form a nitrile.
- Finally, the nitrile undergoes reduction or amination to yield the amino group at the 2-position of the naphthalene ring.
- The overall sequence ensures the bromine remains intact at the 4-position while introducing the amino group at the 2-position.
Direct Amination of 4-Bromonaphthalene
- Alternatively, 4-bromonaphthalene can be directly aminated by reaction with ammonia or primary amines in the presence of catalysts.
- Industrial processes optimize this step by using catalytic systems that promote nucleophilic aromatic substitution of the bromine by an amino group.
- This method is efficient for large-scale production and yields high purity 4-Bromonaphthalen-2-amine.
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
- A more modern and selective method involves palladium-catalyzed cross-coupling reactions.
- In this approach, 4-bromonaphthalene derivatives are reacted with amines under palladium catalysis (e.g., dichlorobis(triphenylphosphine)Pd(II)) with suitable ligands such as xantphos.
- Sodium tert-butoxide or sodium carbonate is used as a base in solvents like toluene or acetonitrile-water mixtures.
- Reaction conditions typically involve reflux under nitrogen atmosphere for several hours (e.g., 8 hours at 78 °C).
- This method provides good yields (31–56%) of this compound and allows for the synthesis of various substituted derivatives.
Detailed Reaction Conditions and Yields
Step | Reagents & Catalysts | Solvent(s) | Temperature & Time | Yield (%) | Notes |
---|---|---|---|---|---|
Bromination of 1-methyl naphthalene | N-bromo-succinimide (NBS) | Acetonitrile | 0–25 °C, overnight | ~99 | High regioselectivity, mild conditions |
Conversion to aldehyde | Hexamethylenetetramine, Acetic acid, Water | Acetic acid + water | 95–105 °C, 3 hours reflux | ~80 | Sommelet reaction |
Oxime formation & dehydration | Hydroxylamine derivatives | Various | Room temperature | High | Prepares nitrile intermediate |
Reduction/Amination | Ammonia or amines, Pd catalyst (optional) | Toluene, Acetonitrile | Reflux under N2, 4–8 hours | 31–56 (Pd catalyzed) | Buchwald-Hartwig amination for selectivity |
Direct amination | Ammonia, suitable catalyst | Various | Controlled conditions | High (industrial) | Scalable industrial method |
Research Findings and Practical Considerations
- The bromination step is critical for regioselectivity; NBS in acetonitrile is a preferred reagent-solvent system due to its mildness and selectivity.
- The Sommelet reaction using hexamethylenetetramine efficiently converts benzylic bromides to aldehydes, which can be further transformed to amines, preserving the bromine substituent.
- Palladium-catalyzed amination offers a versatile route to this compound and its derivatives, allowing for structural diversity and functional group tolerance.
- Industrial methods emphasize cost-efficiency and scalability, often employing direct bromination and amination with optimized catalysts and reaction conditions for high yield and purity.
- Analytical data such as NMR, IR, and mass spectrometry confirm the structural integrity and purity of the synthesized this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromonaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and amine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Bromonaphthalen-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. For example, it can be utilized in the synthesis of biologically active compounds and pharmaceuticals, particularly in the development of vitamin B5 antimetabolites.
Reactivity and Chemical Transformations
The compound undergoes several chemical reactions, including:
- Oxidation : Can be oxidized to form naphthoquinones using agents like potassium permanganate.
- Reduction : Reduction can yield different amine derivatives using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The bromine atom can be substituted by various nucleophiles, allowing for the formation of diverse derivatives.
These reactions highlight the compound's potential for generating a wide range of functionalized naphthalene derivatives.
Biological Applications
Precursor for Biologically Active Compounds
Research indicates that this compound can act as a precursor in the synthesis of biologically active compounds. Its derivatives have been shown to exhibit various biological activities, including antioxidant properties and potential therapeutic effects in drug development .
Case Study: Antioxidant Properties
Recent studies have explored the use of this compound derivatives in developing antioxidant polymers. These polymers have applications in tumor-targeted drug delivery and food fortification, showcasing their potential in biomedical fields .
Medicinal Chemistry
Therapeutic Potential
Ongoing research aims to uncover the therapeutic applications of this compound. Its derivatives are being investigated for their pharmacological properties, including their ability to inhibit certain biological pathways associated with diseases like cancer and inflammation .
Case Study: Drug Development
In one study, researchers synthesized a series of naphthalene derivatives from this compound to evaluate their efficacy against specific targets within the Plasmodium species, highlighting its potential as a lead compound for antimalarial drug development .
Industrial Applications
Production of Dyes and Pigments
In industrial chemistry, this compound is utilized in producing dyes and pigments due to its stable chemical structure and reactivity. The compound's unique properties allow it to be incorporated into various formulations, enhancing color stability and performance in applications ranging from textiles to coatings.
Mechanism of Action
The mechanism of action of 4-Bromonaphthalen-2-amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, its amine group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
6-Bromonaphthalen-2-amine (CAS 7499-66-3)
- Molecular Formula : C₁₀H₈BrN (identical to 4-Bromonaphthalen-2-amine).
- Key Differences : The bromine atom is located at the 6-position instead of the 4-position. This positional isomerism leads to distinct electronic and steric effects, influencing reactivity in substitution reactions. For example, the 6-bromo derivative may exhibit lower electrophilic aromatic substitution (EAS) activity due to reduced resonance stabilization compared to the 4-bromo isomer .
4-Bromo-2-methyl-naphthalen-1-amine (CAS 37113-08-9)
- Molecular Formula : C₁₁H₁₀BrN.
- Key Differences : The addition of a methyl group at the 2-position and bromine at the 4-position alters solubility and steric hindrance. The methyl group increases hydrophobicity, making this derivative more suitable for lipid-soluble applications .
Heterocyclic Analogues
4-Bromothiophen-2-amine (CAS 1163729-45-0)
- Molecular Formula : C₄H₄BrNS.
- Key Differences : Replacing the naphthalene ring with a thiophene ring reduces aromatic π-system conjugation, lowering thermal stability. However, the sulfur atom enhances coordination chemistry, making it useful in metal-catalyzed reactions .
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine
- Molecular Formula : C₂₀H₁₃BrN₂OS.
- Key Differences : Incorporation of a thiazole ring introduces heteroatoms (N, S), which improve biological activity. This compound exhibits 72% yield in synthesis and demonstrates antimicrobial properties, unlike pure naphthalene-based amines .
Substituted Derivatives
4-(2-Bromonaphthalen-6-yl)-6-aryl-6H-1,3-thiazin-2-amines
- Key Features : These derivatives, synthesized via Claisen-Schmidt condensation, show potent antimicrobial activity against Aspergillus niger and Escherichia coli. The thiazine ring enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions .
(4-Bromothiophen-2-yl)methylamine
- Molecular Formula : C₆H₈BrNS.
- Key Differences : The methylamine side chain introduces basicity (pKa ~9.5), enabling pH-dependent solubility. This contrasts with this compound, which is weakly basic (pKa ~4.8) .
Table 1: Physical Properties
Functional and Application Differences
- Electrophilic Reactivity : this compound undergoes Suzuki-Miyaura coupling at the bromine site, whereas thiazol-2-amines participate in Huisgen cycloadditions due to their heterocyclic structure .
- Biological Activity : Thiazole and thiazine derivatives show superior antimicrobial activity compared to naphthalene amines, attributed to heteroatom-mediated membrane disruption .
- Material Science : Brominated naphthalene amines are preferred in OLEDs due to extended conjugation, while thiophene analogs are used in conductive polymers .
Biological Activity
4-Bromonaphthalen-2-amine, a compound belonging to the naphthalene derivative family, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an amino group at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of naphthalene derivatives, including this compound, as anticancer agents. For instance, a study synthesized various derivatives based on 1,4-naphthoquinone and assessed their cytotoxic effects against breast cancer cell lines such as MDA-MB-231. The findings indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity, suggesting a potential mechanism involving apoptosis induction .
Table 1: Cytotoxic Activity of Naphthalene Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | Not specified | Apoptosis induction |
5e | MDA-MB-231 | 0.4 | Topoisomerase II inhibition |
Cisplatin | MDA-MB-231 | 31.5 | DNA crosslinking |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The ability of these compounds to induce apoptosis is critical for their potential as anticancer therapies. The study indicated that structural modifications could enhance cytotoxicity, making derivatives of naphthalene promising candidates for further development .
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. A study reported the synthesis of Schiff bases derived from naphthalene compounds, including those containing the this compound structure. These Schiff bases exhibited notable antibacterial activity against pathogens such as Escherichia coli and Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 0.12 mg/ml .
Table 2: Antibacterial Activity of Schiff Bases
Compound | Pathogen | MIC (mg/ml) |
---|---|---|
Schiff Base I (derived from 4-bromo) | E. coli | 0.12 |
Schiff Base IV (derived from 4-bromo) | S. Typhi | 0.25 |
These results suggest that modifications in the naphthalene structure can lead to enhanced antibacterial properties, indicating a dual therapeutic potential for compounds like this compound.
Antioxidant Activity
The antioxidant properties of naphthalene derivatives have also been explored, with findings suggesting that these compounds can scavenge free radicals effectively. The antioxidant activity is crucial for mitigating oxidative stress-related diseases and enhancing overall health.
A study evaluating various naphthalene derivatives found that those with amino groups exhibited significant antioxidant activity through mechanisms such as radical scavenging and metal ion chelation . This property further broadens the scope of applications for compounds like this compound in pharmaceuticals.
Case Studies and Research Findings
Several case studies have underscored the biological significance of naphthalene derivatives:
- Cytotoxicity Study : A comprehensive investigation into new naphthoquinone derivatives revealed that modifications at specific positions on the naphthalene ring could enhance cytotoxic effects against cancer cells significantly.
- Antibacterial Efficacy : Research on Schiff bases demonstrated that structural variations could lead to potent antibacterial agents against common pathogens, highlighting the importance of functional groups in determining biological activity.
- Antioxidant Potential : Studies have shown that naphthalene-based compounds can effectively reduce oxidative stress markers in vitro, suggesting their potential role in preventive medicine.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Bromonaphthalen-2-amine in laboratory settings?
- Methodological Answer : When handling this compound, always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation exposure. In case of skin contact, wash immediately with copious water for ≥15 minutes and seek medical attention if irritation persists. For spills, contain the material using inert absorbents and dispose of it as hazardous waste. Store the compound in a cool, dry place, away from oxidizing agents .
Q. How is this compound synthesized, and what are the key intermediates?
- Methodological Answer : A common synthesis route involves bromination of 2-aminonaphthalene using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl₄). Key intermediates include the naphthalen-2-amine precursor and brominated adducts. Reaction progress can be monitored via TLC (silica gel, hexane/ethyl acetate eluent). Purification typically involves column chromatography or recrystallization from ethanol .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The aromatic proton signals in ¹H NMR (δ 6.8–8.2 ppm) and characteristic bromine isotopic patterns in High-Resolution Mass Spectrometry (HRMS) validate the molecular formula. Infrared (IR) spectroscopy can identify amine (-NH₂) stretches (~3350 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Properties
IUPAC Name |
4-bromonaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHIPLAJNLCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478933 | |
Record name | 4-Bromonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74924-94-0 | |
Record name | 4-Bromonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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